molecular formula C7H9IN2O2 B2899730 (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid CAS No. 6715-88-4

(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B2899730
CAS RN: 6715-88-4
M. Wt: 280.065
InChI Key: QISLFXBZKHNZBJ-UHFFFAOYSA-N
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Description

“(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H9IN2O2 and a molecular weight of 280.06 .


Molecular Structure Analysis

The molecular structure of “(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” can be represented by the SMILES notation: CC1=C(C(=NN1CC(=O)O)C)I . This indicates that the compound contains a pyrazole ring with iodine and methyl groups attached, as well as an acetic acid group.


Chemical Reactions Analysis

Pyrazole compounds, including “(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid”, can undergo various chemical reactions. For instance, they can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .

Future Directions

The future directions for research on “(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be a valuable target for future drug discovery and development efforts.

properties

IUPAC Name

2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISLFXBZKHNZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

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